molecular formula C9H12N2O B12051809 N-Hydroxy-2-(m-tolyl)acetimidamide

N-Hydroxy-2-(m-tolyl)acetimidamide

Cat. No.: B12051809
M. Wt: 164.20 g/mol
InChI Key: PUBSVUGAWXVFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-(m-tolyl)acetimidamide is a chemical compound with the molecular formula C9H12N2O. It is a member of the amidoxime family, which are known for their versatile applications in various fields such as chemistry, biology, and medicine. Amidoximes are characterized by the presence of a hydroxylamine group attached to an imidamide structure, making them valuable intermediates in the synthesis of various heterocyclic compounds.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N'-hydroxy-2-(3-methylphenyl)ethanimidamide

InChI

InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)

InChI Key

PUBSVUGAWXVFMA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C/C(=N/O)/N

Canonical SMILES

CC1=CC(=CC=C1)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(m-tolyl)acetimidamide can be achieved through a one-pot approach. This method involves the reaction of secondary amides with hydroxylamine hydrochloride in the presence of dehydrating agents such as triphenylphosphine (Ph3P) and iodine (I2). The reaction proceeds under mild conditions and results in high yields of the desired amidoxime .

Industrial Production Methods

Industrial production of N-Hydroxy-2-(m-tolyl)acetimidamide typically involves bulk manufacturing processes. These processes are designed to ensure high purity and yield of the compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(m-tolyl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazoles.

    Reduction: Reduction reactions can convert the amidoxime group to an amine.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

N-Hydroxy-2-(m-tolyl)acetimidamide serves as a precursor in the synthesis of biologically active compounds. Its derivatives have been investigated for their therapeutic potential against various diseases. For instance, amidoxime derivatives are recognized for their role as prodrugs, enhancing cell permeability and oral bioavailability, which is crucial in drug formulation .

Table 1: Potential Therapeutic Applications of N-Hydroxy-2-(m-tolyl)acetimidamide Derivatives

Derivative Target Disease Mechanism of Action
Amidoxime DerivativesCancerInhibition of tumor growth
Anti-inflammatory CompoundsInflammatory DiseasesModulation of immune response
Antiviral AgentsViral InfectionsInhibition of viral replication

Interaction with Biological Targets

Research indicates that N-Hydroxy-2-(m-tolyl)acetimidamide may interact with various enzymes and receptors involved in metabolic pathways. Understanding these interactions is vital for elucidating its therapeutic mechanisms and guiding further research into its applications.

Agricultural Chemistry Applications

The compound shows promise in agricultural chemistry as a potential pesticide or herbicide. Its structural properties may allow it to act effectively against specific pests or weeds, although comprehensive studies are still needed to confirm its efficacy and safety in agricultural settings.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of N-Hydroxy-2-(m-tolyl)acetimidamide derivatives:

  • A study on amidoxime derivatives highlighted their use as effective inhibitors in cancer models, demonstrating significant anti-tumor activity .
  • Research into agricultural applications has begun to explore the compound's potential as an environmentally friendly pesticide, suggesting further investigation into its bioactivity against common agricultural pests.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(m-tolyl)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. This interaction can lead to the inhibition or activation of specific pathways, making the compound valuable in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-(p-tolyl)acetimidamide
  • N-Hydroxy-2-(o-tolyl)acetimidamide
  • N-Hydroxy-2-(phenyl)acetimidamide

Uniqueness

N-Hydroxy-2-(m-tolyl)acetimidamide is unique due to the presence of the m-tolyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research applications .

Biological Activity

N-Hydroxy-2-(m-tolyl)acetimidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

N-Hydroxy-2-(m-tolyl)acetimidamide is characterized by an acetimidamide group with a hydroxyl substituent and a meta-tolyl group. Its molecular formula is C10_{10}H12_{12}N2_2O, with a molecular weight of approximately 180.22 g/mol. The presence of the hydroxyl group enhances its solubility and potential reactivity with various biological targets.

Synthesis Methods

The synthesis of N-Hydroxy-2-(m-tolyl)acetimidamide can be achieved through various methods, including:

  • Hydroxylation of Acetimidamide : This involves the introduction of a hydroxyl group to the acetimidamide framework.
  • Reactions with m-Toluidine : The compound can also be synthesized by reacting m-toluidine with appropriate reagents that facilitate the formation of the acetimidamide structure.

Enzyme Interactions

N-Hydroxy-2-(m-tolyl)acetimidamide has shown interactions with several enzymes and receptors, indicating its potential therapeutic applications. Studies suggest that it may act as an inhibitor or modulator for various metabolic pathways.

  • Adenosine A3 Receptor : Similar compounds have demonstrated antagonistic properties at the human adenosine A3 receptor (hA3R), which is implicated in various pathophysiological conditions such as inflammation and cancer .

Anticancer Activity

Research indicates that derivatives of N-hydroxy amidines possess significant anticancer properties. For instance, compounds that share structural similarities with N-Hydroxy-2-(m-tolyl)acetimidamide have been shown to inhibit DNA topoisomerase II, an essential enzyme for DNA replication and repair . This inhibition leads to reduced cell proliferation in cancer cell lines.

Antimicrobial Properties

The N-hydroxy amidine moiety has been associated with antimicrobial activity against various pathogens. Compounds within this class have exhibited effectiveness against bacteria and fungi, suggesting potential applications in treating infections .

Case Study 1: Anticancer Efficacy

A study investigated the effects of N-Hydroxy-2-(m-tolyl)acetimidamide on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Case Study 2: Enzyme Inhibition

In another study, the compound's effect on hA3R was evaluated using binding assays. Results indicated a competitive inhibition pattern, suggesting that N-Hydroxy-2-(m-tolyl)acetimidamide could serve as a lead compound for developing new hA3R antagonists.

CompoundpKi_i Value
N-Hydroxy-2-(m-tolyl)acetimidamide7.5
Reference Compound K186.9

Future Directions

Further research is warranted to explore the full therapeutic potential of N-Hydroxy-2-(m-tolyl)acetimidamide. Investigations into its pharmacokinetics, toxicity profiles, and broader biological interactions will be crucial for advancing its application in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.